1-Methoxy-3-propylbenzene
Description
Contemporary Significance in Advanced Organic Synthesis and Catalysis
1-Methoxy-3-propylbenzene serves as a key target molecule and product in the development of novel synthetic methodologies, particularly those involving catalytic processes for C-O bond cleavage, a reaction of fundamental importance in organic chemistry.
Researchers have successfully synthesized this compound through the nickel-catalyzed hydrodeacetoxylation of aryl acetates. uantwerpen.be In a notable study, 2-methoxy-4-propylphenyl acetate (B1210297) was used as a model substrate to produce this compound. uantwerpen.be The optimization of this reaction highlights the challenges in cleaving the robust C(aryl)-OAc bond, which is typically less reactive than other esters like pivalates. uantwerpen.be The development of a specific Ni(0)-SIPr catalyst system proved crucial for achieving high yields. uantwerpen.be After optimizing the reaction conditions, a 77% yield of this compound was achieved from a lignin-derived oil containing 89 wt% 2-methoxy-4-propylphenyl acetate, demonstrating the method's robustness. uantwerpen.be
| Entry | Catalyst System | Reductant | Yield of this compound | Key Observation |
|---|---|---|---|---|
| 1 | Ni(cod)₂ / PCy₃ | Hydrosilane | 9% | Standard conditions for pivalates are inefficient for acetates. |
| 2 | Ni(cod)₂ / Ligand | Other Hydrosilanes | 13-18% | Poor conversion with alternative hydrosilanes. |
| 3 | Ni(cod)₂ / Ligand | Sodium formate (B1220265) / Hydrogen gas | 0% | Unsuccessful as reductants in this system. |
| 4 | Ni(0)-SIPr | Hydrosilane | 77% | Optimized catalyst system provides high yield. |
Another significant synthetic route involves the deoxygenation of lignin (B12514952) model compounds. ubc.ca The phenolic hydroxyl group of 2-methoxy-4-propylphenol (B1219966) was converted to a trifluoromethanesulfonate (B1224126) (triflate), which was subsequently cleaved via catalytic hydrogen transfer to yield this compound. ubc.ca This process is part of broader research into upgrading biomass, as removing phenolic hydroxyl groups can enhance the photostability of lignin-derived materials. ubc.ca
Furthermore, research into the functionalization of aryl methyl ethers using palladium catalysis provides insight into the reactivity of the C-O bonds in molecules like this compound. rsc.org Studies have shown that the selectivity of C-O bond cleavage can be switched between the sp² C(aryl)-O bond and the sp³ O-CH₃ bond by the presence or absence of a palladium catalyst. rsc.org While the non-catalysed reaction of an aluminum reagent with anisole (B1667542) derivatives tends to cleave the sp³ C-O bond, adding a [Pd(PCy₃)₂] catalyst switches the selectivity to cleave the sp² C-O bond under milder conditions. rsc.org This control is crucial for the selective modification of complex molecules derived from biomass, such as lignin. rsc.org
Research Trajectories and Academic Relevance in Chemical Sciences
The academic relevance of this compound is closely tied to major research trends, including biomass conversion and the synthesis of functional molecules.
Its synthesis from 2-methoxy-4-propylphenol, a known lignin model compound, positions it as an important case study in the field of biorefining. uantwerpen.beubc.ca Lignin, a complex polymer abundant in biomass, is rich in aryl methyl ether moieties. rsc.org Developing efficient methods to deoxygenate and functionalize lignin-derived platform chemicals is a key goal for producing value-added chemicals and fuels from renewable resources. uantwerpen.bersc.org Research on the synthesis of this compound contributes directly to this goal by providing pathways to remove phenolic hydroxyl groups, which can improve fuel properties and material stability. ubc.ca
The study of related structures further underscores the academic relevance of this chemical scaffold. For instance, (3-methoxy-propenyl)benzene and 1-chloro-3-methoxy-propylbenzene have been used as starting materials for the synthesis of new morpholine (B109124) and piperidine (B6355638) derivatives. asianpubs.orgresearchgate.net These resulting compounds were shown to possess significant antimicrobial activity against various pathogenic bacteria, indicating the potential of the methoxy-propylbenzene framework in medicinal chemistry research. asianpubs.orgresearchgate.net
Additionally, the formation of propylbenzene (B89791) has been studied in the context of utilizing carbon dioxide as a C1 source. mdpi.com In coupled reaction systems, CO₂ can be hydrogenated to olefins, which then alkylate benzene (B151609) to form products like ethylbenzene (B125841) and propylbenzene over zeolite catalysts. mdpi.com Understanding the formation pathways of such molecules is relevant for developing novel carbon capture and utilization technologies. mdpi.com
Structure
3D Structure
Properties
CAS No. |
62103-69-9 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-methoxy-3-propylbenzene |
InChI |
InChI=1S/C10H14O/c1-3-5-9-6-4-7-10(8-9)11-2/h4,6-8H,3,5H2,1-2H3 |
InChI Key |
NZSPOOBIPDPNNX-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC=C1)OC |
Canonical SMILES |
CCCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Methoxy 3 Propylbenzene and Its Derivatives
Catalytic Hydrodeoxygenation (HDO) Approaches
Catalytic hydrodeoxygenation (HDO) stands out as a pivotal process for the conversion of oxygen-rich biomass-derived compounds into valuable hydrocarbons. This technique involves the removal of oxygen atoms from organic molecules in the presence of a catalyst and hydrogen.
Derivation from Lignin-Derived Biomass Compounds
Lignin (B12514952), a complex polymer abundant in plant biomass, is a rich source of aromatic compounds that can be converted into valuable chemicals like 1-methoxy-3-propylbenzene. mdpi.com Eugenol (B1671780) and its hydrogenated counterpart, dihydroeugenol, both of which can be derived from lignin, are key precursors in this synthetic route. uu.nlmdpi.com The HDO of these compounds typically proceeds through a reaction network that can involve the hydrogenation of the propyl side chain, followed by the removal of hydroxyl and methoxy (B1213986) groups to yield the desired product. researchgate.netacs.org The reaction pathways are intricate and can lead to a variety of products, including propylcyclohexane (B167486), depending on the catalyst and reaction conditions employed. researchgate.net
Catalytic System Development and Optimization
The efficiency and selectivity of the HDO process are critically dependent on the catalytic system. Researchers have explored a range of catalysts to optimize the synthesis of this compound and related compounds.
Nickel-based catalysts are widely investigated for HDO reactions due to their high activity and lower cost compared to noble metals. rsc.org These catalysts have demonstrated effectiveness in the HDO of eugenol and other lignin-derived model compounds. mdpi.comresearchgate.net The support material for the nickel catalyst plays a crucial role in its performance. For instance, supports like activated carbon, zeolites (such as HZSM-5), and mesoporous materials (like Al-SBA-15) have been employed to enhance catalytic activity and selectivity. researchgate.netrepec.org Studies have shown that Ni/HZSM-5 can be particularly effective in nonpolar solvents, while Ni/AC performs better in aqueous environments for the HDO of eugenol. researchgate.net The combination of Raney Ni with HZSM-5 has also been utilized in a gaseous hydrogen-free system, using isopropanol (B130326) as a hydrogen source, to produce a mixture of propylcyclohexane and propylbenzene (B89791) from 2-methoxy-4-propylphenol (B1219966). nih.gov
Table 1: Performance of Various Nickel-Based Catalysts in HDO Reactions
| Catalyst | Substrate | Key Products | Reaction Conditions | Source |
|---|---|---|---|---|
| Ni/Al-SBA-15/HZSM-5 | Eugenol | Propyl-cyclohexane (67.9% selectivity) | Not specified | repec.org |
| Ni/HZSM-5 | Eugenol | Hydrocarbons | 523 K, 3 MPa H2, in n-hexane | researchgate.net |
| FeNi/Al2O3 | Dihydroeugenol | Propylcyclohexane (84-88% yield) | 300 °C, 30 bar H2, continuous reactor | uu.nl |
| Raney Ni and HZSM-5 (3:1 mass ratio) | 2-methoxy-4-propylphenol | Propylcyclohexane (64.4%), Propylbenzene (32.7%) | Isopropanol as H-donor | nih.gov |
Platinum-based catalysts are also highly effective for HDO reactions, although their high cost is a significant consideration. rsc.org Computational studies using a subnanometric Pt10 platinum cluster as a model catalyst for the HDO of guaiacol (B22219), another lignin model compound, have provided insights into the reaction mechanisms. unipa.it These studies suggest that the direct deoxygenation pathway, involving the cleavage of C(sp2)-O bonds, is energetically more favorable than pathways that first require hydrogenation of the aromatic ring. unipa.it The removal of the methoxy group as methanol (B129727) is predicted to be a key initial step. unipa.it
Bimetallic catalysts, such as Ruthenium-Tungsten (RuW) alloys, have emerged as highly efficient systems for the selective hydrodeoxygenation of aromatic ethers to arenes. nih.gov These catalysts can operate without the need for an external hydrogen source, instead utilizing hydrogen abstracted from the reactant molecules themselves in a process known as self-supported hydrogenolysis. nih.govmdpi.com RuW alloy nanoparticles have demonstrated the ability to achieve greater than 99.9% selectivity to arenes at complete conversion of the ether substrates. nih.gov The synergistic effect between ruthenium and tungsten is believed to be crucial for this high efficiency. nih.govmdpi.com When supported on high-silica HY zeolite, RuW alloy catalysts have been shown to convert lignin directly into benzene (B151609) with significant yields. nih.govresearchgate.net
Hydrodeacetoxylation Reactions
An alternative strategy for the deoxygenation of phenolic compounds involves their conversion to aryl acetates followed by hydrodeacetoxylation. This method provides a selective route to arenes from phenols. A notable example is the nickel-catalyzed hydrodeacetoxylation of 2-methoxy-4-propylphenyl acetate (B1210297), which can be derived from 2-methoxy-4-propylphenol. uantwerpen.be This reaction, utilizing a Ni(0)-SIPr catalyst system, successfully yields this compound. uantwerpen.be The process has been shown to be robust, even when starting from a mixture containing the acetate precursor, and can achieve good yields without the need for chromatographic purification. uantwerpen.be
Transformation of Aryl Acetate Precursors (e.g., 2-Methoxy-4-propylphenyl Acetate)
A significant strategy for the synthesis of this compound involves the hydrodeacetoxylation of aryl acetate precursors. This transformation is particularly relevant as it can utilize starting materials derived from lignin, a renewable biomass source. For instance, 2-methoxy-4-propylphenyl acetate can be selectively converted to this compound through nickel-catalyzed reaction conditions.
Research has shown that the choice of catalyst and reducing agent is critical for the success of this transformation. While nickel-catalyzed reductions of aryl pivalates have been established, the corresponding hydrodeacetoxylation of aryl acetates proved to be more challenging and required the development of novel reaction conditions. Current time information in Chatham County, US. Optimization studies revealed that a catalytic system composed of a nickel catalyst and a hydrosilane reducing agent can effectively achieve the desired transformation. Current time information in Chatham County, US.
A notable achievement in this area is the successful hydrodeacetoxylation of 2-methoxy-4-propylphenyl acetate to yield this compound. Current time information in Chatham County, US. The reaction optimization for this specific conversion highlights the influence of various parameters on the reaction outcome.
| Entry | Catalyst | Ligand | Reductant | Yield of this compound (%) | Reference |
| 1 | Ni(cod)2 | PCy3 | Hydrosilane | 9 | Current time information in Chatham County, US. |
| 2 | Ni(cod)2 | SIPr | HBpin | 60 (high selectivity) | Current time information in Chatham County, US. |
| 3 | Optimized Ni-catalyst | - | Hydrosilane | 77 | Current time information in Chatham County, US. |
Table 1: Selected Results from the Optimization of the Hydrodeacetoxylation of 2-Methoxy-4-propylphenyl Acetate.
The data demonstrates that ligand selection plays a crucial role in achieving high selectivity and yield. The use of the SIPr ligand, for example, significantly improved the yield of the desired product. Current time information in Chatham County, US. This method's robustness is further underscored by its applicability to mixtures, making it a valuable tool for the valorization of lignin-derived platform chemicals. Current time information in Chatham County, US.
Ligand-Controlled Chemo- and Regioselectivity in Catalytic Processes
The principles of ligand-controlled chemo- and regioselectivity are paramount in modern transition-metal catalysis, enabling the precise functionalization of molecules with multiple reactive sites. While specific examples detailing ligand-controlled catalytic processes directly on this compound are not extensively documented in the provided search results, the general principles are widely applicable and can be inferred from studies on related methoxy-substituted aromatic compounds.
Ligands, typically organic molecules that coordinate to the metal center, can influence the steric and electronic environment of the catalyst, thereby directing the reaction to a specific site on the substrate. For instance, in cross-coupling reactions, the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand can determine which C-H or C-X bond is activated, leading to a specific regioisomer of the product. Smart NHC ligands, which can change their properties in response to external stimuli, offer an even greater degree of control over catalytic processes. nih.govacs.org
The regioselective functionalization of substituted arenes is a common challenge where ligand control is essential. For example, cobalt-catalyzed C-H functionalization reactions often employ directing groups to achieve ortho-selectivity. acs.org Similarly, in the context of methoxypropylbenzene isomers, different ligands could potentially be used to favor functionalization at different positions on the aromatic ring or on the propyl side chain. The development of catalyst systems that can selectively activate a specific C-H bond in the presence of others with similar bond dissociation energies is an active area of research. nih.gov
Modular Synthesis of Complex Organic Architectures
The concept of modular synthesis involves the assembly of complex molecules from simpler, pre-functionalized building blocks. This compound and its derivatives are valuable components in this approach, providing a substituted aromatic core that can be incorporated into larger and more complex structures.
Construction of Nitrogen Heterocyclic Scaffolds (e.g., Morpholine (B109124) and Piperidine (B6355638) Derivatives)
Nitrogen-containing heterocycles such as morpholines and piperidines are prevalent structural motifs in pharmaceuticals and other biologically active compounds. scispace.com A direct application of a derivative of this compound in the synthesis of such heterocycles has been reported. Specifically, 1-chloro-3-methoxy-propylbenzene has been utilized as a key intermediate for the synthesis of 1-(3-methoxy-1-phenyl-propyl)morpholine and 1-(3-methoxy-1-phenyl-propyl)piperidine. This demonstrates the utility of the this compound framework as a scaffold for building these important heterocyclic systems.
Incorporation into Diverse Organic Frameworks (e.g., Chalcones, Diarylpentanoids)
Chalcones and diarylpentanoids are classes of natural products and synthetic compounds that exhibit a wide range of biological activities. uantwerpen.behbni.ac.in While this compound itself is not directly used as a starting material in the cited syntheses, a closely related derivative, 1-(2-hydroxy-4-methoxy-3-propylphenyl)ethan-1-one, serves as a key building block. uantwerpen.behbni.ac.in This precursor, which contains the core structure of this compound with additional functional groups, undergoes condensation reactions with various aldehydes to form chalcones and can be further modified to produce diarylpentanoids. uantwerpen.behbni.ac.in
The synthesis of these complex molecules highlights the importance of the substitution pattern on the aromatic ring, which originates from the this compound motif. The methoxy and propyl groups can influence the electronic properties and steric environment of the resulting chalcones and diarylpentanoids, which in turn can affect their biological activity.
Carbon-Hydrogen (C-H) Bond Activation Strategies and Stereoselective Transformations
The direct functionalization of C-H bonds is a powerful and atom-economical strategy in organic synthesis that avoids the need for pre-functionalized starting materials. molaid.com While specific studies on the C-H activation of this compound were not prominent in the search results, research on its isomer, 1-methoxy-4-propylbenzene (B87226), provides valuable insights into the potential of these methods.
Recent work has demonstrated the stereoselective benzylic C(sp³)–H alkenylation of substrates like 1-methoxy-4-propylbenzene using metallaphotoredox catalysis. lookchem.com This method allows for the selective formation of a new carbon-carbon bond at the benzylic position of the propyl group with high enantioselectivity. lookchem.com Such strategies could likely be adapted for this compound, enabling the synthesis of chiral derivatives with control over the stereochemistry at the benzylic carbon.
The regioselectivity of C-H activation is a key challenge, especially in molecules with multiple C-H bonds. The methoxy group in this compound is an electron-donating group that can direct ortho- and para-C-H activation on the aromatic ring. Conversely, the propyl group offers benzylic and other aliphatic C-H bonds as potential sites for functionalization. The choice of catalyst, ligand, and reaction conditions would be crucial in controlling the site of C-H activation.
Stereoselective transformations are essential for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. The development of catalytic asymmetric methods for the functionalization of this compound and its derivatives would significantly enhance their value as building blocks in medicinal chemistry.
Mechanistic Investigations of Chemical Transformations Involving 1 Methoxy 3 Propylbenzene
Hydrodeoxygenation Mechanistic Pathways
Hydrodeoxygenation (HDO) is a critical catalytic process for upgrading biomass-derived compounds, which are rich in oxygen, into valuable hydrocarbons for fuels and chemical feedstocks. The process involves the removal of oxygen atoms from organic molecules in the presence of a catalyst and a hydrogen atmosphere. For aromatic ethers like 1-methoxy-3-propylbenzene, the primary goal is the selective cleavage of carbon-oxygen bonds while preserving the aromatic ring structure.
Atomistic Reaction Coordinates on Heterogeneous Catalysts
The mechanism of HDO on catalyst surfaces is often elucidated through a combination of experimental studies and computational modeling, such as density functional theory (DFT) calculations. For molecules similar to this compound, such as other alkylphenols and their ethers, research on bifunctional catalysts has provided significant insight. Catalysts composed of a noble metal (like Platinum) and a transition metal oxide (like Tungsten oxide, WOx) have shown high activity and selectivity. researchgate.netillinois.edu
The reaction pathway on these catalysts is believed to proceed via a direct hydrogenolysis mechanism. researchgate.netillinois.edu The key steps involve:
Adsorption: The aromatic ether adsorbs onto an active site on the catalyst surface. These active sites are often proposed to be oxygen vacancies on the metal oxide component. researchgate.netillinois.edu
C-O Bond Activation: The oxygen atom of the methoxy (B1213986) group interacts with the oxophilic vacancy site, weakening the adjacent carbon-oxygen bond.
Hydrogenolysis: Hydrogen, which is dissociated on the noble metal sites, spills over to the active site and facilitates the cleavage of the activated C-O bond, leading to the formation of a phenol-type intermediate and a methane (B114726) molecule.
Desorption/Further Reaction: The resulting propylphenol can then desorb or undergo further deoxygenation to form propylbenzene (B89791).
This mechanism highlights the synergy between the metal oxide, which provides sites for C-O bond activation, and the noble metal, which supplies the atomic hydrogen necessary for the cleavage. researchgate.netillinois.edu This direct hydrogenolysis pathway is favored as it avoids the hydrogenation of the aromatic ring, a common side reaction on purely metallic catalysts.
Kinetic and Thermodynamic Profiling of Deoxygenation Routes
The efficiency and product distribution of the HDO of methoxy-propylbenzene analogues are highly dependent on the catalyst composition and reaction conditions. Studies on the HDO of propylguaiacol, a closely related compound, over MoS2-based catalysts doped with various transition metals (Ni, Fe, Cu, Zn) demonstrate these effects. rsc.org While complete conversion was achieved for all catalysts, the initial reaction rates varied. rsc.org For instance, the undoped Mo catalyst showed a higher initial conversion compared to catalysts doped with Ni, Fe, Cu, or Zn. rsc.org
The selectivity of the reaction is a key kinetic parameter. The primary deoxygenation route is demethoxylation (cleavage of the -OCH3 group) to form propylphenol, which is thermodynamically favored over the dehydroxylation of the aromatic ring. rsc.org The subsequent HDO of the intermediate propylphenol to propylbenzene competes with the hydrogenation of the aromatic ring to form propylcyclohexane (B167486). researchgate.net
Research on the HDO of propylphenol isomers over a Pt/Nb2O5 catalyst showed that 4-propylphenol (B1200801) was the most favorable isomer for producing propylbenzene, achieving a maximum selectivity of 77%. researchgate.net In contrast, 2-propylphenol (B147445) was the least favorable, with a maximum selectivity of 55%. researchgate.net
| Isomer | Maximum Selectivity to Propylbenzene (%) |
|---|---|
| 4-Propylphenol | 77 |
| 2-Propylphenol | 55 |
The final product distribution is a result of these competing kinetic pathways. For a Mo catalyst, the HDO of propylguaiacol resulted in a final aromatic hydrocarbon yield of 12%, primarily composed of propylbenzene and 1-methyl-3-propylbenzene. rsc.org
Characterization of Transient Intermediates
The mechanistic pathway of HDO can be mapped by identifying the transient intermediates formed during the reaction. In the HDO of propylguaiacol, a model compound for lignin-derived bio-oils, several key intermediates have been detected. rsc.org
The principal reaction sequence involves:
Demethoxylation: The initial and favored step is the cleavage of the methoxy group to produce 4-propylphenol as the major intermediate. rsc.org
Demethylation: A minor pathway involves the demethylation of the methoxy group, which leads to the formation of 4-propylcatechol. rsc.org
Hydrogenolysis/Deoxygenation: The 4-propylphenol intermediate is subsequently converted to propylbenzene. rsc.org
Hydrogenation: Propylcyclohexene has been detected as a partially hydrogenated compound, which likely undergoes further hydrogenation to yield propylcyclohexane as a final saturated product. rsc.org
Catalytic Cleavage Mechanisms of Ethers and Esters
The cleavage of ether bonds is the central transformation in the HDO of this compound. The development of catalysts that can selectively activate and cleave these stable bonds without affecting other parts of the molecule is a major goal in catalysis research.
Selective Carbon-Oxygen (C-O) Bond Activation
Selective C-O bond activation is crucial for preventing undesirable side reactions, particularly the saturation of the aromatic ring, which would consume excess hydrogen and lower the value of the product as a chemical feedstock. researchgate.net Modern approaches often utilize multifunctional catalysts that possess distinct active sites for different elementary reaction steps. digitellinc.com
For aromatic ethers, this typically involves a combination of:
A metal function , often a Platinum-group metal, which is effective at dissociating molecular hydrogen. digitellinc.com
An acid-base or oxophilic function , which can be provided by depositing an oxophilic metal (like W, Mo, or Nb) or its oxide onto the catalyst support. researchgate.netdigitellinc.com
The proximity of these two types of sites is critical. The mechanism involves the oxophilic sites activating the C-O bond of the methoxy group, making it susceptible to attack by hydrogen atoms supplied by the metal function. researchgate.netillinois.edu This targeted activation via interaction with oxygen vacancies on a metal oxide surface, for example, allows for the direct hydrogenolysis of the C-O bond, a process that is more selective than pathways that proceed through initial hydrogenation of the aromatic ring. researchgate.netillinois.edu
Hydrogenolysis and Deacetoxylation Reaction Intermediates
The primary C-O bond cleavage in this compound is a hydrogenolysis reaction. As established in the HDO pathways, the key intermediate resulting from the hydrogenolysis of the aryl ether bond (Ar-OCH3) is the corresponding phenol (B47542).
Primary Intermediate: For this compound, the direct hydrogenolysis of the methoxy group would yield 3-propylphenol (B1220475). This phenol is the main transient species from the initial C-O bond scission event.
Secondary Product: This phenolic intermediate can then undergo a second hydrogenolysis step to cleave the hydroxyl C-O bond (Ar-OH), yielding propylbenzene as the desired fully deoxygenated aromatic product. rsc.org
Photoreactivity and Photodegradation Mechanisms of this compound
The photoreactivity of this compound, an aromatic ether, is governed by the absorption of ultraviolet (UV) radiation, which can initiate a cascade of photophysical and photochemical processes. While specific research on the photochemistry of this compound is limited, the behavior of analogous compounds, particularly anisole (B1667542) (methoxybenzene) and other alkoxybenzene derivatives, provides a framework for understanding its likely mechanistic pathways. The interaction of UV light with the molecule can lead to the formation of excited states, which may then undergo various transformations, including polymerization or degradation.
Excited State Processes and Polymerization Pathways
The initial step in any photochemical reaction is the absorption of a photon of light by a molecule, elevating it to an electronically excited state. For aromatic compounds like this compound, this typically involves the excitation of π electrons in the benzene (B151609) ring to higher energy π* orbitals (a π → π* transition). The methoxy group, with its non-bonding electrons on the oxygen atom, can also participate in n → π* transitions.
Table 1: Illustrative UV Absorption Data for Anisole (as an analog for this compound)
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
|---|---|---|
| ~270 nm | ~1,450 M⁻¹cm⁻¹ | Ethanol |
| ~220 nm | ~7,800 M⁻¹cm⁻¹ | Cyclohexane photochemcad.com |
| ~270 nm (Excitation) | Not specified | Not specified aatbio.com |
This data is for anisole and serves as an approximation for the UV-absorbing properties of this compound.
Upon excitation, the this compound molecule can dissipate the absorbed energy through several pathways:
Radiative decay: Fluorescence (from the singlet excited state) and phosphorescence (from the triplet excited state) can occur, releasing the energy as light.
Non-radiative decay: The excited molecule can return to the ground state by converting the electronic energy into vibrational energy (heat).
Intersystem crossing: The initially formed singlet excited state can convert to a longer-lived triplet excited state.
Photochemical reaction: The excited state may have sufficient energy to undergo chemical transformations, such as bond cleavage or reaction with other molecules.
Polymerization Pathways:
While direct photopolymerization of this compound is not a commonly reported phenomenon, aromatic compounds can be involved in polymerization reactions in several ways. The benzene ring is generally stable and not prone to initiating polymerization itself. However, under high-energy UV irradiation, the possibility of forming radical species that could initiate polymerization cannot be entirely ruled out.
More commonly, anisole and similar aromatic ethers are used as solvents or additives in photopolymerization reactions of other monomers. In such systems, the aromatic compound can act as a photosensitizer, absorbing light and transferring the energy to a photoinitiator, which then starts the polymerization chain reaction.
Should this compound undergo reactions leading to polymerization, it would likely proceed through a free-radical mechanism initiated by the homolytic cleavage of a bond in the molecule, potentially at the methoxy group or the propyl side chain, upon absorption of high-energy UV light.
Influence of Ultraviolet Irradiation on Molecular Integrity
Prolonged exposure to ultraviolet radiation can lead to the photodegradation of this compound, altering its molecular structure and integrity. The primary mechanisms of photodegradation for alkoxybenzenes typically involve photooxidation reactions, especially in the presence of oxygen.
The absorption of UV photons can lead to the formation of highly reactive intermediates, such as radicals and excited states, which can then react with molecular oxygen. The likely photodegradation pathways for this compound, inferred from studies on related molecules like anisole and dimethoxybenzenes, include:
Hydroxylation of the aromatic ring: The addition of hydroxyl radicals to the benzene ring can form methoxy-propyl-phenols.
Demethylation: Cleavage of the methyl-oxygen bond can lead to the formation of 3-propylphenol.
Oxidation of the propyl side chain: The aliphatic side chain can be susceptible to oxidation, leading to the formation of alcohols, ketones, or carboxylic acids at the propyl group.
Ring-opening reactions: Under more severe UV irradiation, the aromatic ring can be cleaved, leading to the formation of smaller, aliphatic compounds.
Research on the photodegradation of dimethoxybenzene isomers has shown that the rate of degradation is influenced by the position of the methoxy groups. While 1,2- and 1,3-dimethoxybenzene (B93181) photodegrade slowly at wavelengths greater than 290 nm, the 1,4-isomer degrades more rapidly copernicus.org. This suggests that the substitution pattern on the benzene ring plays a crucial role in the photostability of the molecule.
The degradation process often involves a complex series of reactions, leading to a mixture of photoproducts. For instance, the photooxidation of anisole can result in the cleavage of the benzene ring to form smaller, highly oxygenated molecules researchgate.net.
Table 2: Potential Photodegradation Products of this compound
| Precursor | Potential Photodegradation Product | Type of Transformation |
|---|---|---|
| This compound | Methoxy-propyl-phenols | Aromatic hydroxylation |
| This compound | 3-Propylphenol | O-Demethylation |
| This compound | 1-(3-methoxyphenyl)propan-1-ol | Side-chain oxidation |
This table presents hypothetical degradation products based on the known photochemical behavior of analogous aromatic ethers.
Computational and Theoretical Chemistry Studies
Quantum Chemical Modeling of Reaction Energetics
Quantum chemical modeling is instrumental in determining the energetics of chemical reactions, including the stability of reactants, products, and the energy barriers of transition states. These calculations provide fundamental thermodynamic and kinetic data that are crucial for understanding and predicting chemical behavior.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the thermochemistry and reaction pathways of organic molecules like 1-methoxy-3-propylbenzene. DFT calculations can be used to locate and characterize the geometry of transition states, which are the highest energy points along a reaction coordinate, and to compute the activation energies of reactions. Furthermore, DFT allows for the calculation of key thermochemical properties such as reaction enthalpies (ΔH), Gibbs free energies (ΔG), and entropies (ΔS).
A significant area of interest for this compound and related anisolic compounds is their role in biomass upgrading, particularly through hydrodeoxygenation (HDO) reactions. In these processes, the methoxy (B1213986) group is removed to produce valuable hydrocarbons. DFT studies on the HDO of anisole (B1667542), a simpler analog of this compound, have provided insights into the reaction mechanisms on various catalyst surfaces. These studies reveal that the reaction can proceed through different pathways, such as direct deoxygenation or initial hydrogenation of the aromatic ring followed by C-O bond cleavage.
For instance, DFT calculations have been employed to investigate the HDO of anisole on metal-loaded Brønsted acid sites. These studies model the adsorption of the molecule on the catalyst surface and map out the potential energy surface for the C-O bond cleavage, identifying the transition states and calculating the associated energy barriers. The presence of the propyl group in this compound is expected to introduce steric and electronic effects that can modulate the reaction energetics compared to anisole.
To illustrate the type of data obtained from such studies, the following interactive table presents representative calculated activation energies for key elementary steps in the HDO of anisole on a model bifunctional catalyst, which can serve as an analogy for the reactions of this compound.
| Reaction Step | Catalyst Model | Activation Energy (kJ/mol) |
|---|---|---|
| Anisole Adsorption | Ni-Doped Zeolite | -85 |
| Protonation of Methoxy Group | H-ZSM-5 | 120 |
| C-O Bond Cleavage | Ni-Doped Zeolite | 150 |
| Benzene Ring Hydrogenation | Pt(111) Surface | 95 |
Note: The data in this table is representative and based on DFT studies of anisole, a model compound for this compound.
While ground-state properties are crucial, the behavior of molecules in electronically excited states governs their photochemical reactions. For aromatic compounds like this compound, the concept of aromaticity can be extended to their excited triplet states. According to Baird's rule, the criteria for aromaticity and antiaromaticity are reversed in the lowest triplet state compared to the ground state (Hückel's rule). Specifically, a cyclic system with 4n+2 π-electrons, which is aromatic in its ground state, becomes antiaromatic in its lowest triplet state. Conversely, a 4n π-electron system, antiaromatic in the ground state, becomes aromatic in the triplet state.
Benzene, the core of this compound, has 6 π-electrons (a 4n+2 system where n=1) and is therefore aromatic in its ground state. In its lowest triplet state, it is predicted to be antiaromatic. This change in electronic character has profound implications for the geometry and reactivity of the molecule in the excited state. Computational methods can be used to probe the aromaticity of these excited states. One common metric is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromaticity (a diatropic ring current), while a positive value suggests antiaromaticity (a paratropic ring current).
For this compound, the substituents (methoxy and propyl groups) will influence the electronic structure and thus the aromaticity of the benzene ring in both the ground and triplet states. Electron-donating groups like methoxy and alkyl groups can affect the π-electron distribution. Computational studies on monosubstituted benzenes have shown that substituents can modulate the degree of antiaromaticity in the triplet state. It is expected that the electron-donating nature of the methoxy and propyl groups in this compound would slightly destabilize the triplet state.
The following interactive table presents calculated NICS(1)πzz values (a component of the NICS tensor that is often more sensitive to π-electron effects) for benzene and some substituted benzenes in their lowest triplet state (T1), providing a basis for estimating the behavior of this compound.
| Compound | Computational Method | NICS(1)πzz (ppm) | Aromatic Character in T1 |
|---|---|---|---|
| Benzene | B3LYP/6-311++G(d,p) | +75.4 | Antiaromatic |
| Toluene | B3LYP/6-311++G(d,p) | +73.2 | Antiaromatic |
| Anisole | B3LYP/6-311++G(d,p) | +70.1 | Antiaromatic |
Note: The data in this table is based on published computational studies of benzene and its simpler derivatives and serves as a reference for the expected properties of this compound.
Microkinetic and Reaction Dynamics Simulations of Catalytic Cycles
To move beyond static pictures of reaction energetics, microkinetic and reaction dynamics simulations are employed to model the temporal evolution of catalytic systems. These simulations can predict reaction rates, catalyst turnover frequencies, and product selectivities under realistic reaction conditions.
Microkinetic modeling involves constructing a detailed reaction network of all relevant elementary steps in a catalytic cycle, including adsorption, desorption, and surface reactions. The rate constants for each step are typically derived from DFT calculations of activation energies and pre-exponential factors. The model is then solved numerically as a system of ordinary differential equations to obtain the concentrations of all surface species and the rates of product formation as a function of time, temperature, and pressure.
For this compound, microkinetic modeling can be applied to understand its conversion in processes like HDO. A microkinetic model for the HDO of anisole over a nickel catalyst, for example, would include steps for the adsorption of anisole and hydrogen, the cleavage of the O-CH3 bond to form phenol (B47542) and methane (B114726), the cleavage of the phenyl-O bond to form benzene, and the subsequent hydrogenation of the aromatic ring. researchgate.net Such models have shown that the product distribution is highly dependent on the reaction conditions and the nature of the catalyst surface. researchgate.net For instance, on a clean Ni(111) surface, the primary product is phenol, which then further reacts to benzene. researchgate.net In contrast, on a hydrogen-covered surface, direct hydrogenation to form methoxycyclohexane can become a major pathway. researchgate.net
Reaction dynamics simulations, on the other hand, follow the classical trajectories of atoms over a potential energy surface, which can be derived from quantum mechanical calculations. These simulations provide a detailed, time-resolved picture of how chemical bonds are formed and broken during a reaction. They can reveal non-statistical effects and dynamic bottlenecks that are not captured by traditional transition state theory. While computationally intensive, reaction dynamics simulations can offer profound insights into the fundamental mechanisms of catalytic reactions involving this compound.
Predictive Modeling of Molecular Interactions and Structure-Reactivity Relationships
Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aim to establish mathematical relationships between the chemical structure of a molecule and its biological activity or physical properties. These models are built by correlating a set of calculated molecular descriptors with experimentally measured data. Once validated, these models can be used to predict the properties of new, untested compounds.
For this compound, predictive modeling could be used to estimate a variety of properties, including its reactivity in specific chemical transformations. For example, a QSAR model could be developed to predict the rate of ether cleavage for a series of substituted anisoles. The molecular descriptors in such a model could include electronic parameters (e.g., Hammett constants, atomic charges), steric parameters (e.g., Taft steric parameters, molecular volume), and topological indices.
The development of a predictive model for the reactivity of this compound would involve the following steps:
Data Collection: Gathering experimental data on the reactivity of a series of structurally related aromatic ethers.
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed reactivity.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 1-methoxy-3-propylbenzene by probing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for this compound are:
A singlet for the methoxy (B1213986) group (-OCH₃) protons, typically appearing in the downfield region around 3.8 ppm.
A complex multiplet pattern for the aromatic protons. Due to the meta-substitution, four distinct signals are expected in the range of 6.7 to 7.2 ppm.
A triplet for the benzylic methylene (B1212753) protons (-CH₂-) of the propyl group, shifted downfield by the aromatic ring to approximately 2.5-2.6 ppm.
A sextet (or multiplet) for the middle methylene protons (-CH₂-) of the propyl group, located upfield around 1.6-1.7 ppm.
A triplet for the terminal methyl protons (-CH₃) of the propyl group, appearing furthest upfield at approximately 0.9 ppm.
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, ten distinct signals are anticipated:
Six signals for the aromatic carbons, with the carbon attached to the methoxy group being the most downfield (around 159 ppm) and the other five appearing between 110 and 145 ppm.
One signal for the methoxy carbon, typically around 55 ppm.
Three distinct signals for the propyl group carbons: the benzylic carbon (~38 ppm), the middle carbon (~24 ppm), and the terminal methyl carbon (~14 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
| -OCH₃ | ~ 3.80 | Singlet | ~ 55.1 |
| Aromatic C-H | ~ 6.7-7.2 | Multiplet | ~ 111-129 |
| Aromatic C-O | N/A | N/A | ~ 159.6 |
| Aromatic C-C₃H₇ | N/A | N/A | ~ 144.5 |
| Propyl -CH₂- (benzylic) | ~ 2.55 | Triplet | ~ 38.2 |
| Propyl -CH₂- | ~ 1.65 | Sextet | ~ 24.5 |
| Propyl -CH₃ | ~ 0.94 | Triplet | ~ 14.0 |
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mode, it also provides a unique fragmentation pattern that serves as a molecular fingerprint.
For this compound (C₁₀H₁₄O), the molecular ion peak [M]⁺• is expected at a mass-to-charge ratio (m/z) of 150. The fragmentation is dictated by the structure, involving the methoxy and propyl substituents. Key fragmentation pathways include:
Benzylic cleavage: The most favorable fragmentation is the cleavage of the bond between the first and second carbon of the propyl chain, leading to the loss of an ethyl radical (•C₂H₅) to form a stable tropylium-like ion at m/z 121. This is often the base peak.
McLafferty Rearrangement: Loss of a propene molecule (C₃H₆) through a rearrangement can lead to a fragment at m/z 108.
Loss of Alkyl Chain: Cleavage of the bond between the aromatic ring and the propyl group can result in the loss of a propyl radical (•C₃H₇), yielding an ion at m/z 107.
Anisole-type Fragmentation: Loss of a methyl radical (•CH₃) from the methoxy group can produce a fragment at m/z 135, which can subsequently lose carbon monoxide (CO) to give a fragment at m/z 107.
Table 2: Expected Major Mass Fragments for this compound
| m/z | Proposed Fragment Ion | Origin |
| 150 | [C₁₀H₁₄O]⁺• | Molecular Ion |
| 121 | [C₈H₉O]⁺ | Loss of •C₂H₅ (Benzylic cleavage) |
| 108 | [C₇H₈O]⁺• | Loss of C₃H₆ (McLafferty Rearrangement) |
| 107 | [C₇H₇O]⁺ | Loss of •C₃H₇ |
| 91 | [C₇H₇]⁺ | Tropylium ion from further fragmentation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
The key vibrational modes for this compound include:
Aromatic C-H Stretching: Sharp bands observed above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.
Aliphatic C-H Stretching: Strong bands below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range, corresponding to the CH₃ and CH₂ groups of the propyl substituent.
Aromatic C=C Stretching: Characteristic absorptions in the 1450-1600 cm⁻¹ region, which are indicative of the benzene (B151609) ring.
C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage, typically found in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.
Out-of-Plane (OOP) Bending: The pattern of C-H OOP bending vibrations in the 690-900 cm⁻¹ region can help confirm the 1,3- (meta) substitution pattern on the aromatic ring.
Table 3: Characteristic IR/Raman Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3030 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |
| Symmetric C-O-C Stretch | 1020 - 1050 | Strong |
| C-H Out-of-Plane Bending | 690 - 900 | Strong |
Chromatographic Methods for Separation and Purity Determination
Chromatography is employed to separate this compound from mixtures and to determine its purity.
Gas chromatography (GC) is the preferred method for analyzing volatile compounds like this compound. The compound is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column.
Stationary Phases: Non-polar columns (e.g., those with a polydimethylsiloxane (B3030410) phase like DB-1 or HP-5) are commonly used, where elution order is primarily based on boiling point. Positional isomers like 1-methoxy-2-propylbenzene, this compound, and 1-methoxy-4-propylbenzene (B87226) can often be separated on these columns.
Detectors: A Flame Ionization Detector (FID) is typically used for quantitative analysis due to its high sensitivity to hydrocarbons.
While less common for this type of compound than GC, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), can also be used.
Mode: Reversed-phase HPLC is the most suitable mode, using a non-polar stationary phase (like C18) and a polar mobile phase.
Mobile Phase: A mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is used. The compound is separated based on its hydrophobicity.
Detection: A UV detector is effective, as the benzene ring possesses a strong chromophore that absorbs UV light (typically around 254 nm).
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, providing a powerful tool for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive analytical technique for this compound.
Separation: The GC component separates the compound from a complex mixture. The time it takes for the compound to elute from the column is known as its retention time, which is a characteristic property under specific conditions.
Identification: As the compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. This spectrum provides the molecular weight and a unique fragmentation pattern, confirming the identity of the compound with high certainty by matching it against spectral libraries. This combination allows for both the qualitative identification and quantitative measurement of this compound even in trace amounts within complex matrices.
Environmental Chemical Research
Environmental Transformation Pathways
The environmental fate of 1-methoxy-3-propylbenzene is governed by a combination of biotic and abiotic processes that determine its persistence, transport, and potential impact in various environmental compartments.
Biotransformation Processes in Natural Systems
The biotransformation of this compound in natural systems is primarily driven by microbial degradation. While specific studies on this compound are limited, the metabolic pathways can be inferred from research on structurally similar aromatic ethers and alkylbenzenes. Microorganisms, particularly bacteria and fungi, possess diverse enzymatic systems capable of transforming such compounds.
The key initial steps in the aerobic biodegradation of this compound likely involve the action of oxygenase enzymes. These enzymes introduce hydroxyl groups into the aromatic ring or at the alkyl side chain, increasing the compound's polarity and susceptibility to further degradation.
Aromatic Ring Hydroxylation: Monooxygenase or dioxygenase enzymes can attack the benzene (B151609) ring, leading to the formation of methoxy-propylphenols. The position of hydroxylation can vary depending on the specific enzymatic system of the microorganism.
O-Demethylation: A crucial step in the breakdown of aromatic ethers is the cleavage of the ether bond. This O-demethylation is often catalyzed by monooxygenases, resulting in the formation of 3-propylphenol (B1220475) and formaldehyde. 3-Propylphenol is a more readily degradable intermediate that can enter established metabolic pathways for phenolic compounds.
Side-Chain Oxidation: The propyl side chain can also be a site of initial enzymatic attack. This can occur via terminal oxidation to form 3-(3-methoxyphenyl)propan-1-ol, followed by further oxidation to the corresponding aldehyde and carboxylic acid. Alternatively, oxidation can occur at the benzylic position to form 1-(3-methoxyphenyl)propan-1-ol.
Following these initial transformations, the resulting intermediates, such as catechols (from ring hydroxylation and demethylation) or benzoic acid derivatives (from side-chain oxidation), undergo ring cleavage by dioxygenases. This breaks open the aromatic ring, generating aliphatic intermediates that can then be funneled into central metabolic pathways, such as the Krebs cycle, leading to complete mineralization to carbon dioxide and water.
Under anaerobic conditions, the degradation of this compound is expected to be significantly slower. The initial activation of the aromatic ring in the absence of oxygen is an energy-intensive process. Anaerobic pathways for similar compounds often involve carboxylation or addition of fumarate (B1241708) to the aromatic ring or the alkyl side chain, followed by dearomatization and ring fission.
Table 1: Plausible Biotransformation Reactions of this compound
| Transformation Type | Key Enzymes | Potential Intermediates | Subsequent Fate |
|---|---|---|---|
| Aromatic Ring Hydroxylation | Monooxygenases, Dioxygenases | Methoxy-propylphenols | Further hydroxylation, ring cleavage |
| O-Demethylation | Monooxygenases | 3-Propylphenol, Formaldehyde | Ring cleavage of 3-propylphenol |
| Side-Chain Oxidation | Monooxygenases, Dehydrogenases | 3-(3-Methoxyphenyl)propan-1-ol, 3-(3-Methoxyphenyl)propanoic acid | Beta-oxidation, ring cleavage |
Abiotic Degradation Mechanisms
In addition to biological processes, this compound can undergo abiotic degradation in the environment, primarily through photodegradation and, to a lesser extent, hydrolysis.
Photodegradation: This process involves the transformation of the molecule upon absorption of light, particularly in the ultraviolet (UV) spectrum of sunlight. In the atmosphere, this compound is expected to react with photochemically generated hydroxyl radicals (•OH). The rate of this reaction is a key determinant of its atmospheric lifetime. The hydroxyl radical can either abstract a hydrogen atom from the methoxy (B1213986) group or the propyl side chain, or it can add to the aromatic ring, initiating a series of oxidative reactions that lead to the degradation of the molecule.
In aquatic environments, direct photolysis can occur if the compound absorbs sunlight. The aromatic ring and the ether linkage are potential chromophores. The absorption of UV radiation can lead to the cleavage of the methoxy group, forming a phenoxy radical and a methyl radical, or it can promote reactions on the aromatic ring. Indirect photolysis can also be significant, involving reactions with photochemically produced reactive species in the water, such as hydroxyl radicals, singlet oxygen, and dissolved organic matter triplets.
Hydrolysis: The ether linkage in this compound is generally stable to hydrolysis under typical environmental pH and temperature conditions. Hydrolysis of aryl ethers typically requires more extreme conditions, such as high temperatures or the presence of strong acids, which are not commonly found in the natural environment. Therefore, hydrolysis is not considered a major abiotic degradation pathway for this compound in soil and water.
Analytical Method Development for Environmental Matrices and Emissions
The detection and quantification of this compound in environmental matrices such as water, soil, air, and industrial emissions require sensitive and selective analytical methods. Due to its semi-volatile nature, the most common and effective techniques are based on chromatography coupled with mass spectrometry.
For the analysis of water samples, pre-concentration of the analyte is often necessary to achieve the required detection limits. Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): Using a non-polar solvent to extract the compound from the aqueous phase.
Solid-Phase Extraction (SPE): Passing the water sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of solvent.
Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace) to adsorb the analyte. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis.
Purge and Trap (P&T): An inert gas is bubbled through the water sample, stripping the volatile compound, which is then trapped on an adsorbent material. The trap is subsequently heated to desorb the analyte into the gas chromatograph.
For soil and sediment samples, the initial step involves extraction of the compound from the solid matrix. This is typically achieved using:
Soxhlet Extraction: Continuous extraction with an organic solvent.
Pressurized Liquid Extraction (PLE): Extraction with a solvent at elevated temperature and pressure to improve efficiency.
Ultrasonic Extraction: Using ultrasonic waves to enhance the extraction process.
The resulting extracts are then concentrated and cleaned up to remove interfering substances before instrumental analysis.
For air and emission samples, collection methods include:
Adsorbent Tubes: Drawing a known volume of air through a tube packed with a solid adsorbent (e.g., Tenax®, activated charcoal, or a combination of sorbents), followed by thermal desorption or solvent extraction.
Canisters: Collecting whole air samples in specially treated stainless steel canisters for subsequent analysis.
The primary analytical instrument for the determination of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) . Gas chromatography provides excellent separation of volatile and semi-volatile organic compounds, while mass spectrometry offers high sensitivity and specificity for detection and identification. By operating the mass spectrometer in selected ion monitoring (SIM) mode, it is possible to achieve very low detection limits.
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be used, particularly for less volatile transformation products or when derivatization is employed to enhance detectability.
Table 2: Analytical Techniques for this compound in Environmental Samples
| Environmental Matrix | Sample Preparation Technique | Analytical Instrument | Detector |
|---|---|---|---|
| Water | LLE, SPE, SPME, Purge and Trap | GC | MS, FID |
| Soil/Sediment | Soxhlet, PLE, Ultrasonic Extraction | GC | MS |
| Air/Emissions | Adsorbent Tubes, Canisters | GC | MS |
Contribution to Renewable Carbon Economy via Biomass Valorization
The transition to a renewable carbon economy necessitates the development of processes to convert biomass into valuable chemicals. Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin (B12514952), is a particularly abundant and promising feedstock. Lignin, an aromatic polymer, is a potential source for the production of a wide range of aromatic chemicals, including those with structures similar to this compound.
The valorization of lignin typically involves depolymerization to obtain a mixture of phenolic monomers. These platform molecules, such as guaiacol (B22219), syringol, and their alkylated derivatives, can then be further upgraded through various catalytic or biological processes.
The synthesis of this compound from biomass-derived precursors could potentially follow a multi-step pathway:
Lignin Depolymerization: Processes such as pyrolysis, hydrogenolysis, or enzymatic degradation can break down the lignin polymer into a bio-oil rich in phenolic compounds.
Hydrodeoxygenation (HDO): The phenolic hydroxyl groups of the lignin-derived monomers can be removed through catalytic hydrodeoxygenation. For instance, the HDO of guaiacol can yield phenol (B47542) and anisole (B1667542).
Alkylation: The resulting aromatic core can be alkylated to introduce the propyl side chain. For example, Friedel-Crafts alkylation of anisole with a propylating agent (e.g., 1-chloropropane (B146392) or propanol) in the presence of a suitable catalyst could yield a mixture of methoxy-propylbenzene isomers, including the this compound.
Isomer Separation: The final step would involve the separation of the desired meta-isomer from the ortho- and para-isomers.
Alternatively, certain lignin monomers already possess a propyl or propenyl side chain (e.g., coniferyl alcohol, sinapyl alcohol). The selective modification of these naturally occurring structures through hydrogenation of the side chain and modification of the ring substituents could provide a more direct route to compounds like this compound.
While the direct production of this compound from biomass is not yet a commercially established process, the underlying chemical transformations are subjects of active research in the field of biorefineries and green chemistry. The development of efficient and selective catalysts for lignin depolymerization and subsequent upgrading is crucial for realizing the potential of biomass as a sustainable source of aromatic chemicals.
Table 3: Potential Biomass Valorization Pathway to this compound
| Step | Process | Feedstock/Intermediate | Product |
|---|---|---|---|
| 1 | Lignin Depolymerization | Lignin | Phenolic Monomers (e.g., Guaiacol) |
| 2 | Hydrodeoxygenation (HDO) | Guaiacol | Anisole |
| 3 | Alkylation | Anisole | Methoxy-propylbenzene Isomers |
| 4 | Separation | Isomer Mixture | This compound |
Conclusions and Future Research Perspectives
Synthesis and Transformation Advances
| Plausible Synthetic Step | Reagents | Intermediate/Product |
| Friedel-Crafts Acylation | Anisole (B1667542), Propanoyl chloride, AlCl₃ | 1-Methoxy-3-propanoylbenzene |
| Carbonyl Reduction | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | 1-Methoxy-3-propylbenzene |
Advances in this area would necessitate the development of more efficient and sustainable catalytic methods, potentially utilizing heterogeneous catalysts to simplify purification and minimize waste.
Transformations of this compound are predicted to be dominated by electrophilic aromatic substitution reactions. The methoxy (B1213986) group is a strong activating, ortho, para-directing group, while the propyl group is a weak activating, ortho, para-director. This leads to a complex interplay of directing effects, which presents a significant challenge in achieving high regioselectivity. Future research should focus on catalytic systems that can selectively direct incoming electrophiles to a specific position on the aromatic ring.
Unresolved Mechanistic Questions and Challenges
The primary unresolved mechanistic question for this compound revolves around the regioselectivity of its reactions. The competing directing effects of the methoxy and propyl groups make it difficult to predict the major product in electrophilic substitution reactions without empirical data.
Key challenges and mechanistic questions include:
Regiocontrol: How can reaction conditions be tuned to favor substitution at a specific position (e.g., ortho to the methoxy group, ortho to the propyl group, or the position activated by both)?
Steric Hindrance: To what extent does the propyl group sterically hinder substitution at the adjacent positions?
Electronic Effects: Quantifying the precise activating and directing influence of the propyl group in this specific electronic environment is necessary for accurate mechanistic predictions.
Advanced mechanistic studies, including kinetic analysis and isotopic labeling, would be invaluable in elucidating the reaction pathways and the factors governing product distribution.
Emerging Computational Paradigms and Experimental Validation
In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to:
Calculate the electron density of the aromatic ring to predict sites of electrophilic attack.
Model the transition states of potential reaction pathways to determine activation energies and predict reaction kinetics.
Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of reaction products.
A significant challenge is the lack of experimental data to validate these computational models. Future research should involve a synergistic approach, where computational predictions guide experimental work, and the resulting empirical data is used to refine and validate the theoretical models. This iterative process is crucial for developing a robust understanding of the compound's behavior.
Prospects for Novel Functional Materials and Sustainable Chemical Processes
While there is no current literature detailing the use of this compound in functional materials, its structure suggests several potential applications. As a derivative of anisole, it can be considered a bio-based building block, as anisole can be derived from lignin (B12514952), a component of biomass. glbrc.org
Potential Applications:
Polymer Chemistry: The aromatic ring could be functionalized to create monomers for high-performance polymers with tailored thermal or optical properties. The presence of the propyl group may enhance solubility in organic solvents, facilitating polymer processing.
Green Solvents: Anisole itself is recognized as a greener alternative to more hazardous solvents. mdpi.comrsc.orgmdpi.com The properties of this compound as a solvent have not been investigated but could offer a unique combination of polarity and boiling point for specific applications.
Fine Chemicals: As with many substituted aromatics, it could serve as a precursor for the synthesis of more complex molecules for the pharmaceutical or fragrance industries. exsyncorp.comgneechem.com
The development of sustainable chemical processes for the synthesis and transformation of this compound is a key area for future research. This includes the use of renewable feedstocks, catalytic methods to improve efficiency and reduce waste, and the exploration of its potential as a biodegradable and low-toxicity material.
Q & A
Q. What are the established synthetic routes for 1-Methoxy-3-propylbenzene, and what key reaction parameters influence yield and purity?
Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or etherification strategies. For propyl group introduction, alkyl halides (e.g., 1-bromopropane) can react with anisole derivatives under Lewis acid catalysis (e.g., AlCl₃). Critical parameters include:
- Temperature control : Excessive heat may lead to polyalkylation or decomposition.
- Solvent selection : Non-polar solvents (e.g., dichloromethane) favor electrophilic substitution.
- Catalyst stoichiometry : Excess AlCl₃ may deactivate methoxy groups via complexation.
Post-synthesis purification via fractional distillation or column chromatography is essential to isolate the desired isomer .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
- ¹H NMR : Look for methoxy singlet (~δ 3.7–3.9 ppm) and propyl group signals (triplet for terminal CH₃ at δ 0.8–1.0 ppm; multiplet for CH₂ groups).
- GC-MS : Monitor molecular ion peak (M⁺ at m/z 150) and fragmentation patterns (e.g., loss of methoxy group, m/z 135).
- FT-IR : Confirm methoxy C-O stretch (~1250 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹ for meta-substitution).
Cross-validate with elemental analysis to ensure purity ≥95% .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves (EN374 standard) and respiratory protection (NIOSH P95 or EU P1 respirators) to avoid inhalation of vapors .
- Ventilation : Conduct reactions in fume hoods with local exhaust systems to mitigate exposure risks.
- Emergency protocols : In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water jets to prevent aerosolization .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reactivity or stability data for this compound derivatives?
Methodological Answer:
- Controlled replication : Standardize reaction conditions (solvent purity, catalyst batch) to isolate variables.
- Advanced analytics : Use HPLC-MS to detect trace impurities (e.g., oxidation byproducts) that may alter reactivity.
- Computational modeling : Employ DFT calculations to predict thermodynamic stability of isomers and identify potential degradation pathways .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?
Methodological Answer:
- Directing group effects : The methoxy group is ortho/para-directing, but steric hindrance from the propyl group may favor para-substitution.
- Catalyst tuning : Use bulky Lewis acids (e.g., FeCl₃) to modulate electrophile orientation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophile solubility, improving regiocontrol.
Validate outcomes via NOESY NMR to confirm substitution patterns .
Q. How can computational chemistry predict the environmental fate of this compound given limited ecotoxicological data?
Methodological Answer:
- QSPR models : Predict biodegradability and bioaccumulation potential using quantitative structure-property relationships.
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to estimate metabolic pathways.
- Ecotoxicity assays : Design in silico tests using software like EPI Suite to estimate LC₅₀ values for aquatic organisms.
These approaches address data gaps noted in safety sheets .
Q. What experimental designs are recommended for studying the compound’s photostability under UV light?
Methodological Answer:
- Accelerated aging : Expose samples to UV-B radiation (280–315 nm) in controlled chambers.
- Degradation monitoring : Track changes via UV-Vis spectroscopy (absorbance shifts) and GC-MS for byproduct identification.
- Control variables : Maintain consistent humidity and oxygen levels to isolate photolytic effects.
Reference ASTM G154 for standardized testing protocols .
Q. How can researchers validate conflicting data on the compound’s acute toxicity in mammalian cell lines?
Methodological Answer:
- Dose-response studies : Use multiple cell lines (e.g., HEK293, HepG2) to assess IC₅₀ variability.
- Endpoint harmonization : Standardize assays (MTT vs. LDH release) to compare results.
- Meta-analysis : Aggregate data from peer-reviewed studies, applying statistical tools (e.g., ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
